molecular formula C14H17NO3 B7548492 N-[2-(4-propylpiperazin-1-yl)ethyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

N-[2-(4-propylpiperazin-1-yl)ethyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

Cat. No. B7548492
M. Wt: 247.29 g/mol
InChI Key: QSZNQAKXUVSDPB-UHFFFAOYSA-N
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Description

N-[2-(4-propylpiperazin-1-yl)ethyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. It belongs to the class of compounds known as benzamides, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[2-(4-propylpiperazin-1-yl)ethyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, which can lead to a reduction in the growth and proliferation of cancer cells, as well as a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-propylpiperazin-1-yl)ethyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and receptors in the body, which can lead to a reduction in the growth and proliferation of cancer cells. It has also been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(4-propylpiperazin-1-yl)ethyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide in lab experiments is that it has been shown to have activity against certain types of cancer cells, which makes it a promising candidate for the development of new cancer drugs. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on the body.

Future Directions

There are several future directions for research on N-[2-(4-propylpiperazin-1-yl)ethyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide. One area of research could focus on the development of new cancer drugs based on this compound. Another area of research could focus on the potential use of this compound as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of N-[2-(4-propylpiperazin-1-yl)ethyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide involves several steps. The first step is the reaction of 4-propylpiperazine with 2-bromoethylamine hydrobromide to form N-(2-bromoethyl)-4-propylpiperazine. The second step involves the reaction of N-(2-bromoethyl)-4-propylpiperazine with 5-amino-3-(2-pyrrolidin-1-ylpyrimidin-2-yl)benzoic acid to form N-[2-(4-propylpiperazin-1-yl)ethyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide.

Scientific Research Applications

N-[2-(4-propylpiperazin-1-yl)ethyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been shown to have potential applications in the development of new drugs. It has been found to have activity against certain types of cancer cells, and it has also been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

3,5-dihydro-2H-1,4-benzoxazepin-4-yl(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(13-6-3-8-17-13)15-7-9-18-12-5-2-1-4-11(12)10-15/h1-2,4-5,13H,3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZNQAKXUVSDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dihydro-2H-1,4-benzoxazepin-4-yl(oxolan-2-yl)methanone

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